1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine
CAS No.: 1341803-00-6
Cat. No.: VC2706907
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine - 1341803-00-6](/images/structure/VC2706907.png)
Specification
CAS No. | 1341803-00-6 |
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Molecular Formula | C11H17NO |
Molecular Weight | 179.26 g/mol |
IUPAC Name | (5-methyl-2-propan-2-yloxyphenyl)methanamine |
Standard InChI | InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3 |
Standard InChI Key | NBMWWBSCUCUBKC-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC(C)C)CN |
Canonical SMILES | CC1=CC(=C(C=C1)OC(C)C)CN |
Introduction
Chemical Structure and Properties
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine belongs to the class of substituted benzylamines, characterized by a methanamine (CH₂NH₂) group attached to a phenyl ring that bears specific substituents. The compound features a methyl group at the 5-position and a propan-2-yloxy (isopropoxy) group at the 2-position of the phenyl ring. This arrangement creates a distinct electronic environment around the aromatic system and the amine functionality.
Structural Components
The molecular structure can be divided into three key components:
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A benzene ring as the core structural element
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A methyl substituent at the 5-position, providing electron-donating effects
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An isopropoxy (propan-2-yloxy) group at the 2-position, contributing to steric effects and electron donation
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A methanamine group (benzylamine functionality) extending from the 1-position
Physicochemical Properties
While specific experimental data for this exact compound is limited in the available sources, the structural features allow for prediction of several key properties:
Property | Predicted Value/Characteristic | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₁H₁₇NO | Based on structural components |
Molecular Weight | Approximately 179.26 g/mol | Calculated from atomic weights |
Physical State | Likely solid at room temperature | Typical for similar benzylamines |
Solubility | Moderate solubility in organic solvents; limited water solubility | Based on functional groups |
Basicity | Moderately basic (pKa of conjugate acid ~9-10) | Typical for benzylamines |
Hydrogen Bonding | Capable of hydrogen bond donation and acceptance | Due to NH₂ and ether groups |
Structural Comparison with Related Compounds
The chemical structure of 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine shares similarities with several compounds found in the literature, allowing for comparative analysis that informs our understanding of its properties.
Comparison with Sulfur Analog
1-[5-methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, described in search result , represents a structural analog where the oxygen in the propan-2-yloxy group is replaced by sulfur, and the amine group is replaced by an acetyl group. This compound has a molecular formula of C₁₂H₁₆OS with a molecular weight of 208.09165 . The presence of sulfur instead of oxygen and a ketone instead of an amine significantly alters the electronic properties and potential reactivity patterns.
Comparison with Other Functionalized Benzyl Derivatives
The 5-methyl-1-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-1H-pyrazol-3-yl compound mentioned in search result contains a similar propan-2-yloxy group attached to a benzyl moiety. Though this compound is considerably more complex, the shared structural elements suggest comparable properties in terms of the behavior of the propan-2-yloxy substituent .
Synthetic Approaches
Reduction of Corresponding Nitrile or Amide
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Starting with 1-[5-Methyl-2-(propan-2-yloxy)phenyl]carbonitrile
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Reduction using LiAlH₄, NaBH₄/NiCl₂, or catalytic hydrogenation
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Workup to isolate the primary amine
Gabriel Synthesis Approach
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Preparation of 1-(bromomethyl)-5-methyl-2-(propan-2-yloxy)benzene
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Reaction with potassium phthalimide (Gabriel synthesis)
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Hydrazinolysis to release the primary amine
Reductive Amination
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Starting with 5-methyl-2-(propan-2-yloxy)benzaldehyde
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Reaction with ammonia or ammonium acetate
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Reduction of the resulting imine with NaBH₄ or NaCNBH₃
These synthetic approaches align with general methodologies used for similar benzylamine derivatives, though the specific conditions would need optimization for this particular compound.
Chemical Reactivity
Reactive Centers
The compound contains several reactive centers that determine its chemical behavior:
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The primary amine group is nucleophilic and can participate in various reactions:
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Acylation to form amides
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Alkylation to form secondary and tertiary amines
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Imine formation with carbonyl compounds
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Reductive amination reactions
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The aromatic ring can undergo electrophilic aromatic substitution, with the methyl and propan-2-yloxy groups directing incoming electrophiles to specific positions:
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The methyl group is ortho/para directing
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The propan-2-yloxy group is a strong ortho/para director
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The propan-2-yloxy group can potentially undergo cleavage under acidic conditions or with specific reagents like BBr₃.
Anticipated Reaction Patterns
Based on its structure, several reaction patterns can be anticipated:
Reaction Type | Expected Outcome | Influencing Structural Features |
---|---|---|
Nucleophilic Addition | High reactivity as nucleophile | Primary amine functionality |
Acid-Base Interactions | Forms salts with acids | Basic amine group |
Electrophilic Aromatic Substitution | Preferential substitution at positions 4 and 6 | Direction by methyl and propan-2-yloxy groups |
Oxidation | Potential for oxidation to imines, amides | Primary amine susceptibility |
Coordination Chemistry | Potential ligand for metal complexation | Nitrogen lone pair |
Spectroscopic Characterization
Predicted Spectroscopic Properties
Based on its structure, several spectroscopic characteristics can be predicted:
NMR Spectroscopy
Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Aromatic Protons | 6.7-7.2 | Complex pattern |
Benzyl CH₂ | 3.7-3.9 | Singlet |
NH₂ | 1.5-1.8 | Broad singlet |
Methyl Group | 2.2-2.4 | Singlet |
Isopropyl CH | 4.4-4.6 | Septet |
Isopropyl CH₃ | 1.2-1.4 | Doublet |
Infrared Spectroscopy
Functional Group | Expected Absorption (cm⁻¹) |
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N-H Stretching | 3300-3500 (two bands) |
Aromatic C-H | 3030-3080 |
Aliphatic C-H | 2850-2950 |
C-O-C Stretching | 1200-1250 |
NH₂ Bending | 1550-1650 |
Aromatic Ring | 1450-1600 |
Mass Spectrometry
Expected fragmentation patterns would likely include:
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Molecular ion at m/z 179
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Loss of NH₂ (m/z 163)
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Loss of isopropyl group (m/z 137)
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Benzyl fragment (m/z 107)
Drawing comparisons with the mass spectral data available for 1-[5-methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one, we can anticipate similar fragmentation behaviors adjusted for the structural differences .
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